
(-)-Aceclidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Aceclidine: is a cholinergic drug that acts as a muscarinic receptor agonist. It is primarily used in ophthalmology for the treatment of glaucoma and other eye conditions. The compound is known for its ability to reduce intraocular pressure by stimulating the muscarinic receptors in the eye, leading to increased outflow of aqueous humor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Aceclidine typically involves the reaction of tropinone with acetyl chloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The overall reaction can be summarized as follows:
- Tropinone + Acetyl Chloride → Intermediate
- Intermediate + Water → this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The acetate ester group in (-)-Aceclidine undergoes hydrolysis under acidic or alkaline conditions:
Key Data :
-
Hydrolysis kinetics depend on stereochemistry: The R-configuration at C3 (quinuclidine) influences steric accessibility of the ester group .
-
Protonated quinuclidine nitrogen (pKa ~9.3) stabilizes intermediates in acidic conditions .
Oxidation Reactions
The quinuclidine ring and acetate group are susceptible to oxidation:
Experimental Observations :
-
N-Oxidation retains muscarinic activity but reduces potency compared to parent compound .
-
Oxidative degradation pathways are critical in stability studies for pharmaceutical formulations .
Reduction Reactions
Selective reduction of functional groups:
Chiral Integrity :
Substitution Reactions
The acetate group participates in nucleophilic substitutions:
Stereochemical Impact :
Acid-Base Reactions
The tertiary amine in the quinuclidine ring undergoes protonation:
Pharmacological Relevance :
Comparative Reactivity of Enantiomers
Property | This compound (R-form) | (+)-Aceclidine (S-form) |
---|---|---|
Hydrolysis rate (pH 7.4) | Slower (steric hindrance) | Faster |
Receptor binding (M₃) | EC₅₀ = 5.74 μM | EC₅₀ = 0.37 μM |
Key Insight :
-
Stereochemistry dictates both chemical reactivity (e.g., hydrolysis kinetics) and biological activity .
Degradation Pathways
This compound degrades via:
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
The mechanism of action involves the binding of (-)-Aceclidine to muscarinic receptors, leading to ciliary muscle contraction and increased aqueous humor outflow. This action is crucial for managing conditions characterized by elevated intraocular pressure, such as glaucoma .
Treatment of Glaucoma
This compound is primarily used in treating open-angle glaucoma. Its effectiveness lies in its ability to lower intraocular pressure without significantly affecting accommodation, making it suitable for younger patients who still retain some accommodation ability .
Clinical Findings:
- A study indicated that aceclidine had less impact on accommodation compared to other treatments like pilocarpine, making it preferable for patients under 50 years with glaucoma .
- The compound has been shown to increase outflow facility in human eyes at low concentrations, indicating its efficacy at therapeutic doses .
Presbyopia Treatment
Recent studies have explored this compound's potential in treating presbyopia, a condition characterized by age-related difficulty in focusing on near objects. The Phase 3 CLARITY study evaluated two formulations (LNZ100 and LNZ101) of aceclidine for this purpose.
Key Results:
- LNZ100 (1.75% aceclidine) demonstrated significant improvement in near vision with minimal loss of distance vision over a duration of up to 10 hours .
- In clinical trials, 73% of participants showed three or more lines of improvement in near vision without losing distance acuity after treatment with LNZ100 .
Comparative Analysis with Other Miotics
Compound | Mechanism | Efficacy | Side Effects |
---|---|---|---|
This compound | Selective muscarinic agonist | High efficacy for near vision | Minimal systemic effects |
Pilocarpine | Non-selective muscarinic agonist | Moderate efficacy | Brow ache, myopic shift |
Carbachol | Non-selective cholinergic agonist | Variable efficacy | Greater systemic side effects |
This compound's selectivity for the iris sphincter over the ciliary muscle results in fewer side effects compared to traditional miotics like pilocarpine and carbachol. This selectivity minimizes issues such as brow ache and myopic shifts commonly associated with other treatments .
Recent Research Developments
Recent clinical trials have focused on enhancing the formulation and delivery of this compound:
Wirkmechanismus
Molecular Targets and Pathways: (-)-Aceclidine exerts its effects by binding to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, the compound activates the receptor, leading to a series of intracellular signaling events. These events result in the contraction of the ciliary muscle in the eye, which increases the outflow of aqueous humor and reduces intraocular pressure.
Vergleich Mit ähnlichen Verbindungen
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Carbachol: A cholinergic agonist that activates both muscarinic and nicotinic receptors.
Bethanechol: A muscarinic receptor agonist used to treat urinary retention.
Uniqueness: (-)-Aceclidine is unique in its specific action on muscarinic receptors in the eye, making it particularly effective for reducing intraocular pressure. Unlike some other cholinergic agonists, this compound has a more targeted effect, which reduces the risk of systemic side effects.
Eigenschaften
Molekularformel |
C9H16NO2+ |
---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
[(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1 |
InChI-Schlüssel |
WRJPSSPFHGNBMG-VIFPVBQESA-O |
Isomerische SMILES |
CC(=O)O[C@H]1C[NH+]2CCC1CC2 |
Kanonische SMILES |
CC(=O)OC1C[NH+]2CCC1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.